molecular formula C7H13NO B8791576 N-FORMYL-4-PIPECOLINE

N-FORMYL-4-PIPECOLINE

Cat. No.: B8791576
M. Wt: 127.18 g/mol
InChI Key: WCKITLGQGJSRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-FORMYL-4-PIPECOLINE: is a chemical compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-FORMYL-4-PIPECOLINE can be synthesized through the formylation of 4-methylpiperidine. One common method involves the reaction of 4-methylpiperidine with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as a metal catalyst, to facilitate the formylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of formic acid and 4-methylpiperidine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-FORMYL-4-PIPECOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-FORMYL-4-PIPECOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-FORMYL-4-PIPECOLINE involves its interaction with specific molecular targets. It can act as a ligand for formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in various cellular processes. Binding to FPRs can modulate inflammatory responses and other cellular pathways .

Comparison with Similar Compounds

Uniqueness: N-FORMYL-4-PIPECOLINE is unique due to the presence of both the formyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-methylpiperidine-1-carbaldehyde

InChI

InChI=1S/C7H13NO/c1-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3

InChI Key

WCKITLGQGJSRBV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of potassium (±)-threo-5-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate, ANP 20162 (500 mg, 2.02 mmol), and triethylamine hydrochloride (278.3 mg, 2.02 mmol) in 50 mL of anhydrous CHCl3 at 4° C., was added HOBT (300.5 mg, 2.22 mmol) and EDCI (426.3 mg, 2.22 mmol). The reaction mixture was stirred at 4° C. for 10 min under nitrogen and 4-methylpiperidine (477.5 μL, 4.04 mmol) was added dropwise. The reaction mixture was stirred at 4° C. to RT for 15 h under nitrogen. The solvent was evaporated and the obtained residue was partitioned between EtOAc (150 mL) and 1N NaOH (50 mL). The organic layer was washed with brine (20 mL), dried over MgSO4, filtered and evaporated to give (±)-trans-5-(4-fluorophenyl)-4,5-dihydrooxazol-4-yl)(4-methylpiperidin-1-yl)methanone, LPO 26074 as a red oil (590 mg, 100% crude yield).
[Compound]
Name
potassium (±)-threo-5-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
20162
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
278.3 mg
Type
reactant
Reaction Step One
Name
Quantity
300.5 mg
Type
reactant
Reaction Step One
Name
Quantity
426.3 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
477.5 μL
Type
reactant
Reaction Step Two

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